
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) typically involves multi-step organic reactionsCommon reagents used in the synthesis include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions due to its ability to interact with various biomolecules. It can serve as a probe or a ligand in biochemical assays .
Medicine
In medicine, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) has potential therapeutic applications. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its properties make it suitable for enhancing the performance of various products .
Wirkmechanismus
The mechanism by which ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. These interactions can modulate biological pathways, leading to specific physiological responses . The compound’s structure allows it to bind to specific sites, influencing the activity of target molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Pomegranate Extract Compounds: Bioactive compounds with antioxidant and anti-inflammatory properties.
PFAS Compounds: A group of chemicals with various industrial applications.
Uniqueness
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C56H111NO5 |
|---|---|
Molekulargewicht |
878.5 g/mol |
IUPAC-Name |
6-[4-hydroxybutyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate |
InChI |
InChI=1S/C56H111NO5/c1-5-9-13-17-21-23-27-35-45-53(43-33-25-19-15-11-7-3)55(59)61-51-41-31-29-37-47-57(49-39-40-50-58)48-38-30-32-42-52-62-56(60)54(44-34-26-20-16-12-8-4)46-36-28-24-22-18-14-10-6-2/h53-54,58H,5-52H2,1-4H3 |
InChI-Schlüssel |
MYVGOQOXJBSNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


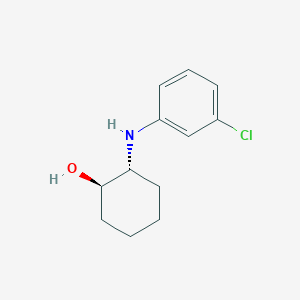
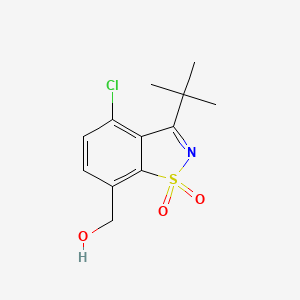
![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
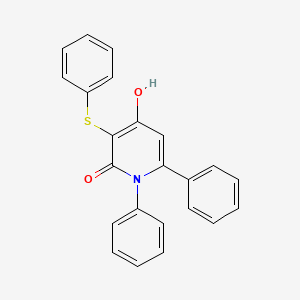

![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)

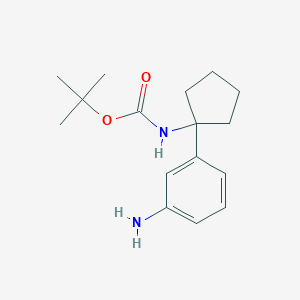

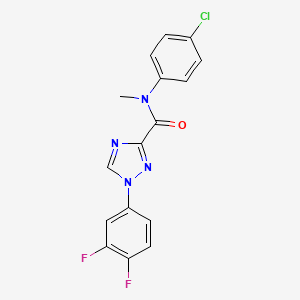
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
